Cas no 23210-22-2 (3-Methyl-1-phenylindoline-2-one)
3-Methyl-1-phenylindoline-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-phenylindoline-2-one
- 3-Methyl-1-phenylindolin-2-one
- 3-methyl-1-phenyl-3H-indol-2-one
- 1-Phenyl-3-methylindolin-2-one
- 3-methyl-1-phenyl-1,3-dihydro-indol-2-one
- 3-methyl-1-phenyl-2,3-dihydro-1H-indol-2-one
- 3-methyl-1-phenyloxindole
- 3-methyl-2-phenyloxindole
- 3-methyl-N-phenyloxindole
- 3-Methyl-1-phenylindoline-2-one, 97%
- YAA21022
- SB65916
- DJKASMOURATDIE-UHFFFAOYSA-N
- MFCD00798609
- 2H-Indol-2-one, 1,3-dihydro-3-methyl-1-phenyl-
- 23210-22-2
- AS-67186
- AH-357/03342036
- J-015033
- DTXSID90407307
- SCHEMBL9142803
- 3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one
- AKOS015898115
- G78281
-
- MDL: MFCD00798609
- Inchi: 1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3
- InChI Key: DJKASMOURATDIE-UHFFFAOYSA-N
- SMILES: O=C1C(C)C2C=CC=CC=2N1C1C=CC=CC=1
Computed Properties
- Exact Mass: 223.10000
- Monoisotopic Mass: 223.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.173
- Melting Point: 78-81 °C (lit.)
- Boiling Point: 417.4°Cat760mmHg
- Flash Point: 202.2°C
- Refractive Index: 1.618
- PSA: 20.31000
- LogP: 3.53340
3-Methyl-1-phenylindoline-2-one Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
3-Methyl-1-phenylindoline-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
3-Methyl-1-phenylindoline-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168836-1g |
3-Methyl-1-phenylindoline-2-one |
23210-22-2 | 95% | 1g |
¥2499.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168836-5g |
3-Methyl-1-phenylindoline-2-one |
23210-22-2 | 95% | 5g |
¥3398.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168836-500mg |
3-Methyl-1-phenylindoline-2-one |
23210-22-2 | 97% | 500mg |
¥499.00 | 2021-05-24 | |
| abcr | AB211542-1 g |
3-Methyl-1-phenylindolin-2-one, 97%; . |
23210-22-2 | 97% | 1 g |
€122.20 | 2023-07-20 | |
| abcr | AB211542-5 g |
3-Methyl-1-phenylindolin-2-one, 97%; . |
23210-22-2 | 97% | 5 g |
€414.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 556637-500MG |
3-Methyl-1-phenylindoline-2-one |
23210-22-2 | 97% | 500MG |
944.58 | 2021-05-17 | |
| eNovation Chemicals LLC | D764349-1g |
2H-Indol-2-one, 1,3-dihydro-3-methyl-1-phenyl- |
23210-22-2 | 97% | 1g |
$440 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43808-1g |
3-Methyl-1-phenylindolin-2-one, 97% |
23210-22-2 | 97% | 1g |
¥1655.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43808-5g |
3-Methyl-1-phenylindolin-2-one, 97% |
23210-22-2 | 97% | 5g |
¥8274.00 | 2023-03-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168836-50mg |
3-Methyl-1-phenylindoline-2-one |
23210-22-2 | 95% | 50mg |
¥259.90 | 2023-09-01 |
3-Methyl-1-phenylindoline-2-one Suppliers
3-Methyl-1-phenylindoline-2-one Related Literature
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1. Synthesis of 3-hydroperoxyindolin-2-ones and oxidation of sulphides to suiphoxides by 3-hydroperoxyindolin-2-onesTakehiko Nishio J. Chem. Soc. Perkin Trans. 1 1991 1717
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Zuguang Xie,Pinhua Li,Yu Hu,Ning Xu,Lei Wang Org. Biomol. Chem. 2017 15 4205
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3. Transition-metal-free alkylation strategy: facile access to alkylated oxindoles via alkyl transferWen-Qin Yu,Jian-Hong Fan,Pu Chen,Bi-Quan Xiong,Jun Xie,Ke-Wen Tang,Yu Liu Org. Biomol. Chem. 2022 20 1958
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Huan Sun,Yue Jiang,Ying-Sha Yang,Yun-Yun Li,Lin Li,Wen-Xuan Wang,Tao Feng,Zheng-Hui Li,Ji-Kai Liu Org. Biomol. Chem. 2019 17 6629
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Xuezhi Li,Man-Yi Han,Bin Wang,Lei Wang,Min Wang Org. Biomol. Chem. 2019 17 6612
Additional information on 3-Methyl-1-phenylindoline-2-one
3-Methyl-1-phenylindoline-2-one (CAS No. 23210-22-2): An Overview of a Versatile Compound in Pharmaceutical Research
3-Methyl-1-phenylindoline-2-one (CAS No. 23210-22-2) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of indolines, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 3-methyl and 1-phenyl substituents imparts specific chemical and biological activities that make it a valuable candidate for various applications.
The chemical structure of 3-Methyl-1-phenylindoline-2-one is represented by the formula C14H13NO. This compound is synthesized through a series of well-defined chemical reactions, including condensation and cyclization steps. The synthesis process can be optimized to achieve high yields and purity, making it suitable for both laboratory-scale and industrial production.
In recent years, the pharmacological properties of 3-Methyl-1-phenylindoline-2-one have been extensively studied. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits selective inhibition of certain kinases, which are enzymes that play crucial roles in cell signaling and proliferation. This property makes it a promising candidate for the development of targeted therapies for conditions such as cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 3-Methyl-1-phenylindoline-2-one demonstrated potent inhibitory activity against the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is known to be overexpressed in several types of cancer, contributing to uncontrolled cell division. The ability of this compound to selectively inhibit CDK4 without affecting other kinases suggests its potential as a safe and effective therapeutic agent.
Beyond its enzymatic inhibition properties, 3-Methyl-1-phenylindoline-2-one has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound exhibited significant neuroprotective activity in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism underlying this effect is thought to involve the modulation of oxidative stress and inflammation, which are key factors in the progression of these diseases.
The safety profile of 3-Methyl-1-phenylindoline-2-one has been evaluated in preclinical studies, with results indicating low toxicity and good pharmacokinetic properties. These findings support its potential for further development as a therapeutic agent. However, more extensive clinical trials are needed to fully assess its efficacy and safety in human subjects.
In addition to its pharmaceutical applications, 3-Methyl-1-phenylindoline-2-one has also found use in other areas such as materials science and organic synthesis. Its unique chemical structure makes it a valuable building block for the synthesis of more complex molecules with diverse functionalities. For example, it can be used as an intermediate in the synthesis of advanced materials with specific optical or electronic properties.
The versatility of 3-Methyl-1-phenylindoline-2-one is further highlighted by its potential as a ligand in coordination chemistry. Research has shown that this compound can form stable complexes with various metal ions, which can be utilized in catalytic processes or as sensors for detecting specific analytes. These applications open up new avenues for its use in fields such as environmental monitoring and analytical chemistry.
In conclusion, 3-Methyl-1-phenylindoline-2-one (CAS No. 23210-22-2) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as an important molecule in modern chemistry and biology.
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